

A Comparative Crystallographic Analysis of (2R)-2-Hydroxy-2-methylpropanoic Acid Derivatives

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Compound of Interest

Compound Name: (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid

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A detailed comparison of the crystal structures of (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and its parent compound, (2R)-2-hydroxy-2-methylpropanoic acid, reveals significant conformational and packing differences attributable to the influence of the trifluoromethyl substituent. This guide provides a comprehensive overview of their crystallographic data, experimental protocols, and structural features for researchers and professionals in drug development.

This comparison guide delves into the solid-state structures of two key chiral building blocks: (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and (2R)-2-hydroxy-2-methylpropanoic acid. While the originally intended comparison with **(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid** was not possible due to the absence of publicly available, detailed crystallographic data for the bromo-derivative, the analysis of the trifluorinated analog in contrast to its non-halogenated parent provides critical insights into the effects of halogenation on molecular conformation and crystal packing. Such understanding is pivotal in the rational design of pharmaceuticals, where subtle structural modifications can profoundly impact biological activity.

Crystallographic Data Comparison

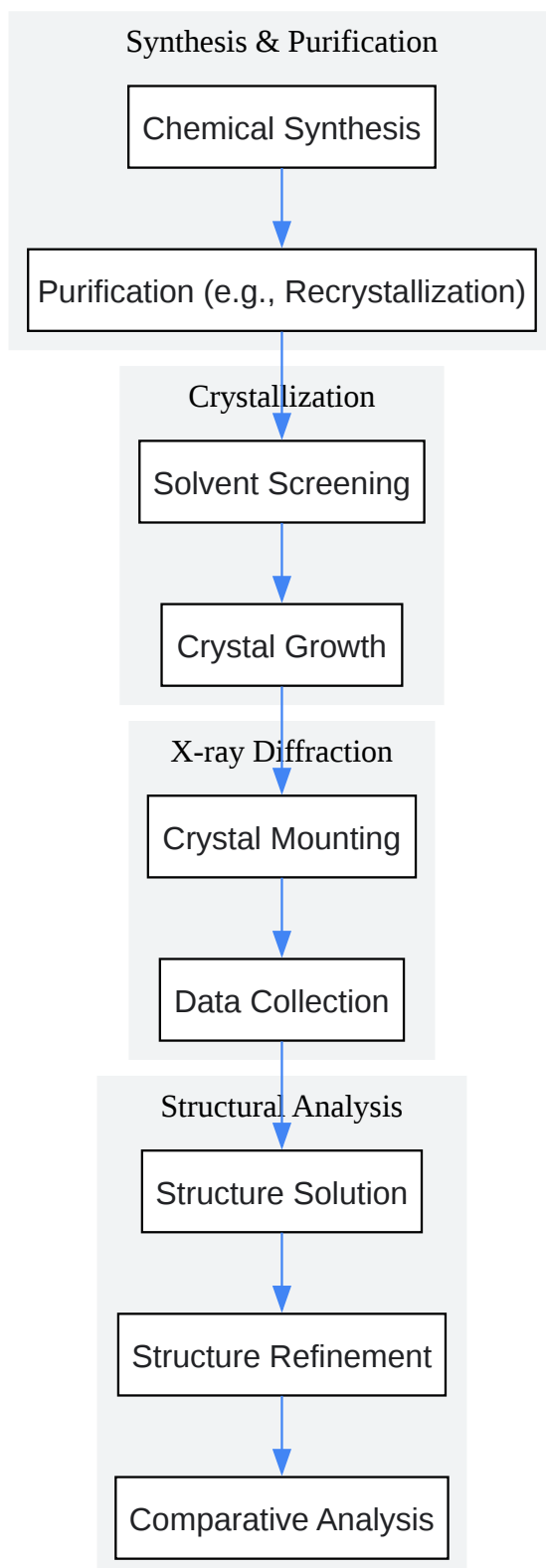
The introduction of a trifluoromethyl group in place of a methyl group induces notable changes in the crystal lattice, as detailed in the table below. The data for the trifluorinated compound is

derived from a study published in the Journal of the American Chemical Society, while the data for the parent acid is sourced from the Cambridge Structural Database.

Parameter	(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid[1]	(2R)-2-hydroxy-2-methylpropanoic acid
Formula	C4H5F3O3	C4H8O3
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P21
a (Å)	5.8633	5.910
b (Å)	5.9866	6.570
c (Å)	9.609	7.210
α (°)	94.583	90
β (°)	91.888	108.80
γ (°)	116.698	90
Volume (Å ³)	297.9	265.2
Z	2	2

Structural Insights and Experimental Workflow

The workflow for determining and comparing these crystal structures follows a standard procedure in X-ray crystallography, from synthesis and crystallization to data analysis and structural refinement.



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Caption: A generalized workflow for X-ray crystallography from synthesis to comparative analysis.

The comparison of the two structures reveals that the bulky and highly electronegative trifluoromethyl group leads to a more complex triclinic crystal system, as opposed to the monoclinic system of the parent compound. This is also reflected in the larger unit cell volume of the fluorinated derivative. These structural differences can have significant implications for the physicochemical properties of the compounds, such as solubility and melting point, which are critical parameters in drug development.

Experimental Protocols

The methodologies for obtaining the crystallographic data are crucial for the reproducibility and validation of the results. Below are detailed protocols for the synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid

A detailed synthesis protocol would be outlined in the referenced literature. Generally, such syntheses involve the asymmetric addition of a trifluoromethyl group to a pyruvate precursor, followed by hydrolysis.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A common procedure involves:

- Dissolving the purified compound in a suitable solvent (e.g., a mixture of ethyl acetate and hexane).
- Allowing the solvent to evaporate slowly in a controlled environment over several days to weeks.
- Carefully selecting a well-formed single crystal for analysis.

X-ray Diffraction Data Collection and Structure Refinement

- A selected crystal is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
- X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation).
- The collected data are processed to yield a set of reflection intensities.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Logical Relationship of Structural Analysis

The process of deriving meaningful comparisons from crystallographic data involves a logical progression from raw data to structural interpretation and its implications.



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Caption: Logical flow from raw X-ray data to comparative structural insights.

In conclusion, the substitution of a methyl group with a trifluoromethyl group in (2R)-2-hydroxy-2-methylpropanoic acid results in significant alterations to its crystal structure. This comparative guide highlights these differences through tabulated data and visual workflows, providing a

valuable resource for researchers in medicinal chemistry and materials science. Further studies to obtain and compare the crystal structure of the bromo- and other halo-derivatives would be highly beneficial to build a more complete understanding of halogen effects in this important class of molecules.

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References

- 1. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C₄H₅F₃O₃ | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]
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